molecular formula C19H20N2O2S B2808343 2-[2-(4-Ethoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol CAS No. 1165453-71-3

2-[2-(4-Ethoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol

Cat. No. B2808343
CAS RN: 1165453-71-3
M. Wt: 340.44
InChI Key: KHUACXOIGLXDQD-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[2-(4-Ethoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol” is a chemical compound with the linear formula C19H21BrN2O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The compound has a molecular weight of 421.359 . Thiazoles, which this compound is a part of, are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The compound “2-[2-(4-Ethoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol” has a molecular weight of 421.359 . Thiazole, a parent material for this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Green Synthesis and Ionic Liquid Media

One research avenue involves the green synthesis of thiazole derivatives. For example, Shahvelayati et al. (2017) demonstrated an efficient synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media, highlighting the use of green solvents and sustainable practices in chemical synthesis Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017.

Pharmacological Potential

Another significant area of research focuses on the pharmacological applications of thiazole derivatives. For instance, Drapak et al. (2019) explored the potential of 4-aryl-n-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives as angiotensin II receptor antagonists, indicating their relevance in developing antihypertensive and cardiotropic drugs Drapak, Zimenkovsky, Perekhoda, Suleyman, Yeromina, Skaletska, Seredynska, & Demchenko, 2019.

Material Science and Catalysis

Thiazole derivatives also find applications in material science and catalysis. Ghorbanloo & Maleki Alamooti (2017) reported on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, showcasing its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons, thereby contributing to advancements in catalytic processes Ghorbanloo & Maleki Alamooti, 2017.

Synthesis and Characterization

The synthesis and structural characterization of thiazole derivatives remain a core aspect of research, contributing to a deeper understanding of their properties and potential applications. Murav'eva et al. (1967) discussed the synthesis and rearrangements in the thiazoline imine series, providing foundational knowledge on the chemical behavior and transformation of thiazole compounds Murav'eva, Shchukina, & Arkhangel'skaya, 1967.

Safety and Hazards

Specific safety and hazard information for “2-[2-(4-Ethoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol” is not available in the retrieved data. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2-[2-(4-ethoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-23-17-10-8-16(9-11-17)20-19-21(12-13-22)18(14-24-19)15-6-4-3-5-7-15/h3-11,14,22H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUACXOIGLXDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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